molecular formula C10H6ClN3O3 B14760674 Pyridazine, 3-chloro-6-(3-nitrophenoxy)- CAS No. 1490-55-7

Pyridazine, 3-chloro-6-(3-nitrophenoxy)-

Cat. No.: B14760674
CAS No.: 1490-55-7
M. Wt: 251.62 g/mol
InChI Key: KWZUJKBPPYCPIV-UHFFFAOYSA-N
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Description

Pyridazine, 3-chloro-6-(3-nitrophenoxy)- is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3rd position and a 3-nitrophenoxy group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, 3-chloro-6-(3-nitrophenoxy)- typically involves the reaction of 3-chloropyridazine with 3-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the phenoxy group.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of pyridazine, 3-chloro-6-(3-nitrophenoxy)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, influencing their function. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Pyridazine, 3-chloro-6-methoxy-
  • Pyridazin-3(2H)-one derivatives
  • 3,6-Disubstituted Pyridazine Derivatives

Comparison: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- is unique due to the presence of both a chlorine atom and a nitrophenoxy group, which confer distinct electronic and steric properties. Compared to pyridazine, 3-chloro-6-methoxy-, the nitrophenoxy derivative exhibits different reactivity and potential biological activities. Pyridazin-3(2H)-one derivatives, on the other hand, are known for their diverse pharmacological activities but lack the specific substitution pattern seen in pyridazine, 3-chloro-6-(3-nitrophenoxy)- .

Properties

CAS No.

1490-55-7

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

3-chloro-6-(3-nitrophenoxy)pyridazine

InChI

InChI=1S/C10H6ClN3O3/c11-9-4-5-10(13-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H

InChI Key

KWZUJKBPPYCPIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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